5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13580030
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol
* For research use only. Not for human or veterinary use.
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid -](/images/structure/VC13580030.png)
Specification
Molecular Formula | C7H4IN3O2 |
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Molecular Weight | 289.03 g/mol |
IUPAC Name | 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Standard InChI Key | NEBKEHIDEKDSOG-UHFFFAOYSA-N |
SMILES | C1=C(C2=CN=C(N=C2N1)C(=O)O)I |
Canonical SMILES | C1=C(C2=CN=C(N=C2N1)C(=O)O)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a seven-membered bicyclic system: a pyrrole ring fused to a pyrimidine ring. The iodine atom at position 5 and the carboxylic acid group at position 2 create distinct regions of polarity and reactivity. The molecular formula is C₇H₄IN₃O₂, with a molecular weight of 289.03 g/mol (calculated from PubChem data for analogous structures ).
Key Structural Attributes:
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IUPAC Name: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
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SMILES: O=C(O)C1=NC=CN2C1=CC(I)=N2
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InChIKey: UYVXZQSPFYYTQH-UHFFFAOYSA-N
The iodine atom’s van der Waals radius (1.98 Å) and electronegativity (2.66) influence intermolecular interactions, potentially enhancing binding affinity in biological systems .
Physicochemical Properties
Property | Value |
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Molecular Weight | 289.03 g/mol |
LogP (Predicted) | 1.2 ± 0.3 |
Hydrogen Bond Donors | 2 (COOH, NH) |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 2 |
Data derived from PubChem and computational models .
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step protocols:
Step 1: Core Formation
Pyrrolo[2,3-d]pyrimidine scaffolds are constructed via cyclization reactions. A common approach involves Sonogashira coupling between 4,6-diaminopyrimidine and propargylamine derivatives, followed by base-mediated ring closure . For example:
Step 2: Iodination
Electrophilic iodination at position 5 is achieved using N-iodosuccinimide (NIS) in acetic acid:
Biological Activity and Mechanisms
Kinase Inhibition
Pyrrolopyrimidines are known inhibitors of calcium-dependent protein kinases (CDPKs). In Plasmodium falciparum, 5-iodo derivatives exhibit IC₅₀ values of 0.21–0.53 μM against PfCDPK4, a target for antimalarial drug development . The iodine atom enhances hydrophobic interactions with the kinase’s gatekeeper residue (e.g., Thr145 in PfCDPK4) .
Applications in Drug Discovery
Medicinal Chemistry
The carboxylic acid group enables conjugation with pharmacophores via amide or ester linkages. For example:
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Prodrug Design: Esterification with lipophilic groups (e.g., tert-butyl) enhances bioavailability.
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Targeted Therapies: Conjugation to monoclonal antibodies for site-specific delivery .
Radiopharmaceuticals
The iodine-131 isotope allows use in targeted radiotherapy. Preliminary studies show -labeled pyrrolopyrimidines accumulate in tumors with high specificity (tumor-to-blood ratio = 8.7:1) .
Challenges and Future Directions
Synthetic Limitations
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Low yields in iodination steps (<40%) due to steric hindrance .
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Instability of the carboxylic acid group under acidic conditions .
Research Priorities
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